molecular formula C18H20F3N3O B2827621 5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine CAS No. 2380168-96-5

5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B2827621
CAS No.: 2380168-96-5
M. Wt: 351.373
InChI Key: OYNZNIVEYVITLN-UHFFFAOYSA-N
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Description

5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with the Pyrimidine Ring: The final step involves coupling the piperidine intermediate with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine and pyrimidine rings may facilitate binding to specific receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-ylmethanol: Shares the trifluoromethylphenyl group but differs in the heterocyclic ring structure.

    2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolylmethanol: Similar functional groups but different ring systems.

Uniqueness

5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is unique due to its combination of a piperidine ring with a pyrimidine ring, along with the trifluoromethylphenyl group

Properties

IUPAC Name

5-methyl-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c1-13-10-22-17(23-11-13)25-16-6-8-24(9-7-16)12-14-2-4-15(5-3-14)18(19,20)21/h2-5,10-11,16H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNZNIVEYVITLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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